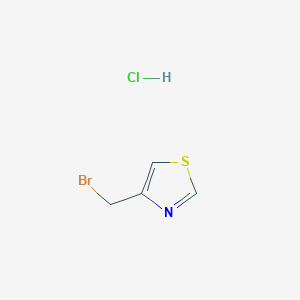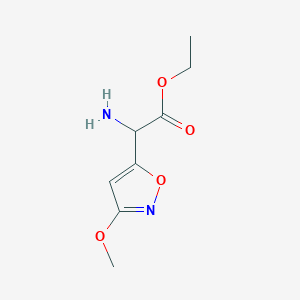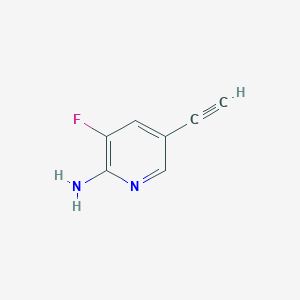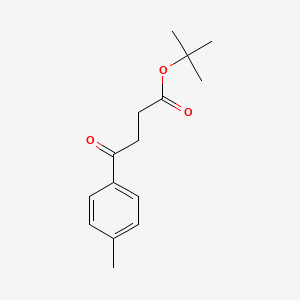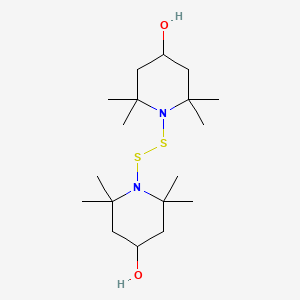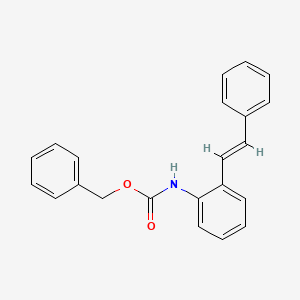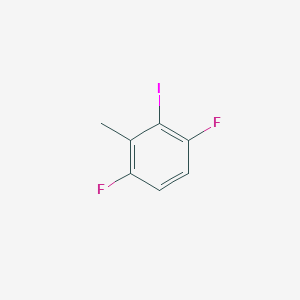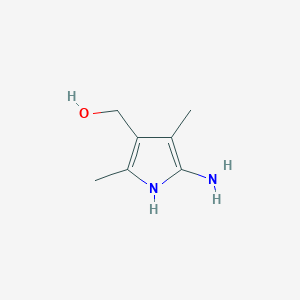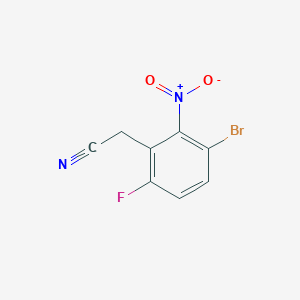
3-Bromo-6-fluoro-2-nitrophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-fluoro-2-nitrophenylacetonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with an acetonitrile group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-bromo-6-fluorobenzene to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the acetonitrile group is introduced. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3-Bromo-6-fluoro-2-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-6-fluoro-2-nitrophenylacetonitrile.
Reduction: The reduction of the nitro group yields 3-bromo-6-fluoro-2-aminophenylacetonitrile.
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
科学研究应用
3-Bromo-6-fluoro-2-nitrophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-fluoro-3-methylphenylacetonitrile
- 3-Bromo-2-fluoro-6-picoline
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Uniqueness
3-Bromo-6-fluoro-2-nitrophenylacetonitrile is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring, along with the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. The presence of the nitro group, in particular, allows for further functionalization and derivatization, expanding its utility in synthetic chemistry.
属性
分子式 |
C8H4BrFN2O2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC 名称 |
2-(3-bromo-6-fluoro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-1-2-7(10)5(3-4-11)8(6)12(13)14/h1-2H,3H2 |
InChI 键 |
DSESXPXUBARPCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)CC#N)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)

![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
